- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor, Organic Process Research & Development, 2004, 8(2), 192-200

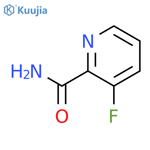

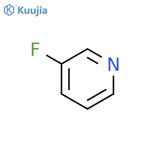

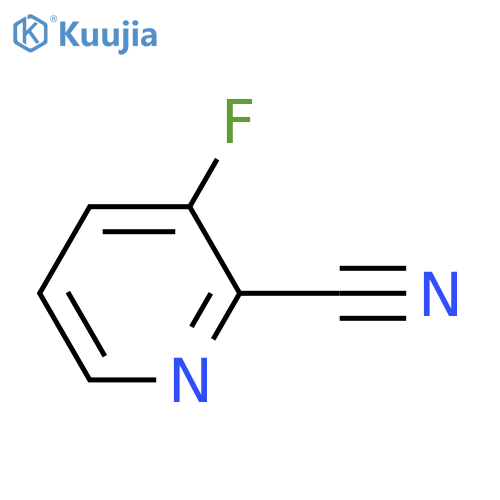

Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

97509-75-6 structure

商品名:3-fluoropyridine-2-carbonitrile

3-fluoropyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Fluoropicolinonitrile

- 3-FLUORO-2-PYRIDINECARBONITRILE

- 3-Fluoropyridine-2-carbonitrile

- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE

- 2-Cyano-3-fluoropyridine

- 2-Hydroxy-4-Methylpyridine

- N-tert-Butyl-alpha-phenylnitrone

- 3-fluoro-2-cyanopyridine

- 2-Pyridinecarbonitrile, 3-fluoro-

- 3-fluoro-pyridine-2-carbonitrile

- 3-Fluoro-2-pyridinenitrile

- fluorocyanopyridine

- PubChem16434

- 2-cyano-3-fluoro-pyridine

- 2-Cyano-3-fluoro pyridine

- 2-Pyridinecarbonitrile,3-fluoro-

- VZFPSCNTFBJZHB-UHFFFAOYSA-N

- 3-fluoranylpyridine-2-carbonitrile

- ABBYPHARMA A

- 3-Fluoro-2-pyridinecarbonitrile (ACI)

- 3-fluoropyridine-2-carbonitrile

-

- MDL: MFCD06797501

- インチ: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H

- InChIKey: VZFPSCNTFBJZHB-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(F)=CC=CN=1

計算された属性

- せいみつぶんしりょう: 122.02800

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: ベージュ低融点固体

- ゆうかいてん: 27-32 °C

- フラッシュポイント: 華氏温度:219.2°f

摂氏度:104°c - PSA: 36.68000

- LogP: 1.09238

- ようかいせい: 未確定

3-fluoropyridine-2-carbonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301+H311+H331-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:3276

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-37/38-41

- セキュリティの説明: S26-S36/37/39-S23

-

危険物標識:

- 包装等級:III

- 包装グループ:III

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:6.1

- セキュリティ用語:6.1

- ちょぞうじょうけん:Store at room temperature

3-fluoropyridine-2-carbonitrile 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-fluoropyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D388756-1g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 1g |

$155 | 2024-05-24 | |

| Chemenu | CM109239-1000g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 98% | 1000g |

$*** | 2023-05-29 | |

| Enamine | EN300-102907-25.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 25.0g |

$94.0 | 2023-07-08 | |

| Enamine | EN300-102907-50.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 50.0g |

$187.0 | 2023-07-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |

2-Cyano-3-fluoropyridine, 97+% |

97509-75-6 | 97+% | 5g |

¥4588.00 | 2023-03-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |

3-Fluoropicolinonitrile |

97509-75-6 | 98% | 500g |

¥4002.00 | 2024-04-23 | |

| Enamine | EN300-102907-5.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 5.0g |

$43.0 | 2023-07-08 | |

| Fluorochem | 045828-5g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 5g |

£27.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D402786-100g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 100g |

$2500 | 2024-06-05 | |

| abcr | AB172915-1 g |

2-Cyano-3-fluoropyridine; . |

97509-75-6 | 1g |

€61.20 | 2022-03-25 |

3-fluoropyridine-2-carbonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux

リファレンス

- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

リファレンス

- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

リファレンス

- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt

リファレンス

- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C

リファレンス

- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

リファレンス

- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C

リファレンス

- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds, Organic Letters, 2010, 12(11), 2517-2519

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

リファレンス

- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

リファレンス

- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

リファレンス

- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines, Journal of the American Chemical Society, 2017, 139(28), 9499-9502

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

リファレンス

- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

リファレンス

- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt

リファレンス

- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

リファレンス

- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

リファレンス

- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

- 3-Fluoropyridine 1-Oxide

- 3-Fluoro-2-Pyridinecarboxamide

- Ethyl Cyano(ethoxymethylene)acetate

- 3-fluoropyridine

- 3-chloropyridine-2-carbonitrile

- 3-nitropyridine-2-carbonitrile

- trimethylsilanecarbonitrile

3-fluoropyridine-2-carbonitrile Preparation Products

3-fluoropyridine-2-carbonitrile 関連文献

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

関連分類

- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridines and derivatives

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives

97509-75-6 (3-fluoropyridine-2-carbonitrile) 関連製品

- 298709-29-2(3,5-Difluoropicolinonitrile)

- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)

- 2248368-47-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-4-carboxylate)

- 2059917-99-4(rac-(2R,5S)-5-benzyloxolane-2-carboxylic acid, cis)

- 421589-76-6(N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)

- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)

- 2228946-65-2(3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)

- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)

- 1807261-55-7(2-Chloro-5-difluoromethoxy-3-fluorotoluene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

清らかである:99%

はかる:500g

価格 ($):571.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:97509-75-6)2-Cyano-3-fluoropyridine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ